molecular formula C8H9FO4S2 B2993314 2-(Benzenesulfonyl)ethanesulfonyl fluoride CAS No. 71517-44-7

2-(Benzenesulfonyl)ethanesulfonyl fluoride

Cat. No.: B2993314
CAS No.: 71517-44-7
M. Wt: 252.27
InChI Key: DAFHSLGPHFQKCN-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)ethanesulfonyl fluoride is an organic compound characterized by the presence of both benzenesulfonyl and ethanesulfonyl fluoride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)ethanesulfonyl fluoride typically involves the reaction of benzenesulfonyl chloride with ethanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of advanced reactors and automation can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)ethanesulfonyl fluoride involves the interaction of its sulfonyl fluoride group with various molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues, such as the hydroxyl group of serine residues in enzymes. This covalent modification can inhibit enzyme activity or alter protein function, providing insights into biological processes and potential therapeutic targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzenesulfonyl)ethanesulfonyl fluoride is unique due to the presence of both benzenesulfonyl and ethanesulfonyl fluoride groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various scientific fields .

Properties

IUPAC Name

2-(benzenesulfonyl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO4S2/c9-15(12,13)7-6-14(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFHSLGPHFQKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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